N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Description

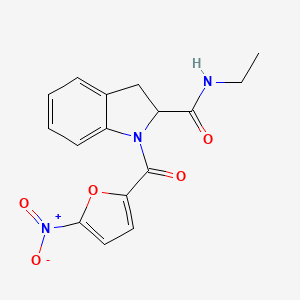

N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is a synthetic small molecule featuring a fused indoline core substituted with a carboxamide group at position 2, an ethyl group at the nitrogen atom, and a 5-nitrofuran-2-carbonyl moiety at position 1. The indoline scaffold (a saturated indole derivative) provides conformational rigidity compared to aromatic indole-based analogs, which may influence pharmacokinetic properties such as metabolic stability and solubility .

Properties

IUPAC Name |

N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPDTOZURRHNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The nitrofuran moiety is introduced through nitration and subsequent carbonylation reactions. The final step involves the coupling of the nitrofuran moiety with the indoline core using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitrofurans with different oxidation states.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

Synthesis of N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

The synthesis of this compound typically involves several steps that include the formation of the indoline structure and the introduction of the nitrofuran moiety. The general synthetic route may include:

- Formation of Indoline Core : The indoline structure can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Nitrofuran Moiety : The nitrofuran group is introduced via nitration or coupling reactions with 5-nitrofuran derivatives.

- Final Carboxamide Formation : The carboxamide functional group is added through amide coupling reactions.

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Research indicates that compounds with nitrofuran moieties often exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.

Antifungal Properties

In addition to antibacterial effects, nitrofuran derivatives have demonstrated antifungal activity against species such as Candida and Cryptococcus . Studies suggest that these compounds can inhibit fungal cell adhesion and biofilm formation, which are crucial for pathogenicity.

Anti-inflammatory Effects

The indoline structure is associated with anti-inflammatory properties. Compounds with similar frameworks have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

-

Antibacterial Efficacy Against MRSA

A study evaluated the antibacterial activity of various nitrofuran derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds exhibited significant inhibition zones in disk diffusion assays, suggesting potential for development as new antibiotics . -

Antifungal Activity Assessment

Another study focused on the antifungal properties of nitrofuran derivatives, including those structurally related to this compound. Compounds were tested against multiple fungal pathogens, showing low toxicity and high selectivity indices, making them promising candidates for antifungal therapy . -

Anti-inflammatory Activity in Animal Models

Research involving animal models demonstrated that certain derivatives could significantly reduce inflammation markers in conditions such as arthritis. This suggests that this compound may possess similar therapeutic potential .

Mechanism of Action

The mechanism of action of N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with biological targets. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and proliferation. The indoline core may also interact with specific enzymes and receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide to structurally or functionally related compounds, focusing on substituent effects, core modifications, and pharmacological profiles.

Core Structure Modifications

Key Observations:

- Indoline vs. Indole: The saturated indoline core in the target compound may reduce aromatic π-π interactions compared to indole-based analogs (e.g., compounds 8–12) but could improve metabolic stability by limiting cytochrome P450 oxidation .

- Nitrofuran vs. Nitroindole: The 5-nitrofuran substituent introduces a heterocyclic nitro group distinct from nitroindoles (e.g., 5-Nitro-1H-indole-3-carbaldehyde). Nitrofurans are historically associated with antimicrobial activity, though nitroindoles are more commonly used in kinase inhibitor scaffolds .

Substituent Effects on Bioactivity

- Carboxamide Linkage: The N-ethyl carboxamide group in the target compound contrasts with benzoylphenyl carboxamides (e.g., compounds 8–12), which showed lipid-lowering effects in preclinical models.

- Nitro Group Positioning: The 5-nitro substitution on the furan ring differs from nitro groups on indole (e.g., 5-Nitro-1H-indole-3-carbaldehyde). This positioning may alter redox properties, influencing interactions with nitroreductase enzymes or ROS generation in biological systems .

Pharmacological Potential

While the target compound lacks direct activity data, structurally related carboxamides (e.g., N-(benzoylphenyl)-5-methoxyindole-2-carboxamides) demonstrated significant lipid-lowering effects in hyperlipidemic models, suggesting that the carboxamide moiety and aromatic substitutions are critical for this activity . The nitrofuran group in the target compound may introduce unique antibacterial or antiparasitic properties, warranting further investigation.

Biological Activity

N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antifungal and anticancer applications. This article synthesizes available research findings regarding its biological activity, including antifungal properties, cytotoxicity, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-nitrofuran derivatives with indoline carboxylic acid derivatives. The structural features of this compound suggest it may interact with biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of nitrofuran derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that nitrofuran derivatives exhibit significant antifungal activity against various Candida species. For instance, one study reported that these compounds could inhibit cell adhesion and biofilm formation, which are critical factors in fungal pathogenicity . The minimum inhibitory concentrations (MICs) for several strains were determined, showing promising results for clinical applications.

Table 1: Antifungal Activity of this compound

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various cytotoxicity assays on human cell lines. Research indicates that this compound displays low toxicity levels when tested against human cell lines, suggesting a favorable safety margin for therapeutic use .

Table 2: Cytotoxicity Data

The mechanisms underlying the biological activity of this compound involve multiple pathways. The compound appears to disrupt fungal cell wall integrity and inhibit key metabolic pathways. Additionally, studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Studies

Several case studies have investigated the efficacy of nitrofuran derivatives in clinical settings. For example, a clinical trial assessing the effectiveness of a similar nitrofuran compound in treating resistant fungal infections showed a significant reduction in infection rates among participants . Furthermore, another study highlighted the role of these compounds in combination therapies for enhancing the efficacy of existing antifungal agents.

Q & A

Q. What synthetic strategies are commonly employed for preparing N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the indoline core followed by coupling with 5-nitrofuran-2-carbonyl chloride. Key steps include:

- Indoline activation : Alkylation of indoline-2-carboxamide with ethyl iodide under basic conditions (e.g., NaH in DMF) .

- Acylation : Reaction of the N-ethyl indoline intermediate with 5-nitrofuran-2-carbonyl chloride using coupling agents like EDC·HCl and HOBt in DMF .

- Purification : Column chromatography (e.g., 0–30% ethyl acetate in hexane) and trituration with acetone/diethyl ether to isolate the product . Optimization focuses on temperature control (e.g., 120°C for coupling) and stoichiometric ratios to minimize by-products like unreacted starting materials or over-acylated derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., in CDCl or DMSO-) confirm substitution patterns, such as ethyl group integration and nitrofuran carbonyl resonance (~160–165 ppm) .

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC : Assesses purity (>95%) and monitors reaction progress, especially for nitro-group-containing intermediates prone to degradation .

Q. What preliminary biological assays are recommended to screen its activity?

- Anti-mycobacterial testing : Microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, with IC values compared to reference drugs like rifampicin .

- Enzyme inhibition : Fluorescence-based assays targeting nitroreductases (common in nitrofuran bioactivation) to evaluate potential prodrug mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic activation variability. Strategies include:

- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in assay media .

- Metabolite identification : LC-MS/MS to detect nitroreduction products (e.g., amine derivatives) that may influence activity .

- Comparative dose-response curves : Normalize data using internal controls (e.g., ATP quantification in cell viability assays) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Molecular docking (e.g., AutoDock Vina) into nitroreductase active sites to predict binding modes of the nitrofuran moiety .

- Quantum mechanical calculations : DFT analysis (e.g., B3LYP/6-31G**) to evaluate electronic effects of substituents on the indoline core .

- Pharmacophore modeling : Identify critical features (e.g., nitro group positioning, carboxamide H-bond donors) for anti-TB activity .

Q. How should researchers address challenges in scaling up synthesis while maintaining yield and purity?

- Continuous flow reactors : Improve reproducibility for nitrofuran coupling steps by minimizing exothermic side reactions .

- By-product analysis : Use LC-MS to identify and suppress impurities (e.g., di-acylated products) during ethyl group alkylation .

- Green chemistry : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for acylation steps .

Q. What mechanistic studies are essential to elucidate its mode of action in antimicrobial contexts?

- Redox profiling : Measure intracellular ROS generation via fluorescent probes (e.g., DCFH-DA) to assess nitro group-mediated oxidative stress .

- Resistance studies : Serial passage experiments with M. tuberculosis to identify mutations in putative target genes (e.g., ndh for nitroreductase) .

- Transcriptomics : RNA-seq to map gene expression changes in treated bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.